molecular formula C8H13ClN2O2 B2433303 ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 1204423-21-1

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B2433303
CAS No.: 1204423-21-1
M. Wt: 204.65
InChI Key: WGLBRWZYFSHFDJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBRWZYFSHFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

  • Nitration : Electrophilic nitration of the pyrrole intermediate using nitric acid/sulfuric acid mixtures introduces a nitro group at position 4.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. For instance, ammonium acetate has been used as a nitrogen source in analogous pyrrole syntheses.

Direct Amination

Direct substitution of a leaving group (e.g., halogen) with ammonia or ammonium hydroxide under high-pressure conditions. In a related synthesis, ethyl 4-(2-chloroacetamido)-3-methoxybenzoate was treated with ammonium hydroxide in N-methylpyrrolidone to introduce an amino group.

Esterification and N-Methylation

Ethyl Ester Formation

The ethyl ester is typically introduced during cyclization by using ethyl β-ketoesters (e.g., ethyl acetoacetate). Post-cyclization esterification is less common due to steric hindrance on the pyrrole ring.

N-Methylation

The 1-methyl group is introduced via:

  • Alkylation : Treating the pyrrole nitrogen with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Reductive Amination : Using formaldehyde and a reducing agent (e.g., NaBH₃CN) to methylate the nitrogen.

Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether). Crystallization is induced by cooling or solvent evaporation. For example, a 23% yield was reported for a similar hydrochloride salt after purification via silica chromatography.

Purification and Characterization

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether gradients removes byproducts.
  • Recrystallization : 2-propanol or ethanol/water mixtures yield high-purity crystals.

Analytical Data

Property Value Source
Molecular Formula C₈H₁₃ClN₂O₂
Molecular Weight 204.65 g/mol
Key IR Absorptions 3300 (N-H), 1700 (C=O) cm⁻¹
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), 3.72 (s, 3H)

Industrial-Scale Optimization

Catalytic Improvements

  • Chiral Catalysts : Copper or silver catalysts enhance stereoselectivity in analogous pyrrolidine syntheses.
  • Flow Reactors : Continuous flow systems improve heat management during exothermic steps (e.g., nitration).

Yield Enhancement

  • Stoichiometric Adjustments : Using 1.2 equivalents of methylamine ensures complete N-methylation.
  • In Situ Monitoring : Process Analytical Technology (PAT) tracks reaction progression, reducing byproduct formation.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at positions 2 and 5 is minimized using directing groups (e.g., esters).
  • Stability : The hydrochloride salt is hygroscopic; storage under nitrogen and desiccants is recommended.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating neurological disorders and inflammatory conditions due to their ability to modulate biological pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action involved the inhibition of specific enzymes related to tumor growth, highlighting its potential as an anticancer agent.

Organic Synthesis

Intermediate in Organic Reactions

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing heterocyclic structures. Its reactivity allows for the formation of various derivatives through substitution and functionalization reactions.

Data Table: Comparison of Synthetic Routes

Reaction TypeCommon ReagentsConditions
EsterificationEthanol, Acid CatalystReflux
OxidationHydrogen PeroxideMild Acidic Conditions
ReductionLithium Aluminum HydrideAnhydrous Conditions

Biological Studies

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its antiviral properties have also been explored, particularly against viral infections that affect the respiratory system.

Case Study: Antiviral Activity

In vitro studies showed that this compound inhibited viral replication in cell cultures infected with influenza virus, suggesting its potential as a therapeutic agent in antiviral drug development .

Material Science

Development of Novel Materials

The compound is being researched for its application in creating conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in advanced materials for electronic devices.

Potential Applications:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It can bind to receptors, altering cellular signaling and physiological responses.

    Ion Channel Modulation: The compound may affect ion channel activity, influencing cellular excitability and neurotransmission.

Comparison with Similar Compounds

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-amino-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 1-position, which can affect its chemical reactivity and biological activity.

    Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its solubility and pharmacokinetic properties.

    4-Amino-1-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and amides.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃ClN₂O₂
  • Molecular Weight : Approximately 188.66 g/mol
  • Structural Features : The compound features a pyrrole ring substituted with an amino group and a carboxylate ester, enhancing its reactivity and biological potential.

This compound exhibits various biological activities attributed to its structural characteristics:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Pyrrole derivatives are known to interact with bacterial cell membranes, disrupting their integrity and function .
  • Antiviral Properties : Research indicates that this compound may exhibit antiviral activities, particularly against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). It is hypothesized that the compound interferes with viral replication mechanisms .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer and melanoma cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntimicrobialInhibitory effects against specific bacterial strains (e.g., Staphylococcus aureus)
AntiviralPotential activity against HSV and TMV
AnticancerCytotoxic effects on lung cancer (A549) and melanoma (K111) cell lines
Anti-inflammatoryIndications of reducing inflammation markers in vitro

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The compound exhibited an MIC of 12.5 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Case Study 2: Antiviral Activity

In a study focusing on antiviral properties, this compound was tested against HSV in Vero cells. The results indicated a significant reduction in viral titers at concentrations of 50 µg/mL, suggesting that the compound may inhibit viral replication through interference with viral entry or replication processes .

Case Study 3: Anticancer Potential

A series of experiments evaluated the anticancer activity of the compound on various cancer cell lines. The results showed IC50 values as low as 0.67 µM for non-small cell lung cancer cells (A549), indicating strong cytotoxicity and potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are reliable synthetic protocols for ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using acyl chlorides or activated carbonyl intermediates. For example, analogous pyrrole derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides under inert conditions (e.g., DMSO, 40–45% yields) . Side reactions (e.g., over-substitution) are minimized by controlling stoichiometry (1:1 molar ratio), low-temperature addition of reagents, and purification via column chromatography. Use of anhydrous solvents and molecular sieves can suppress hydrolysis side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ as a solvent to observe exchangeable protons (e.g., NH, HCl protons). Integrate peaks for substituents (e.g., methyl groups at δ ~2.2 ppm, ethyl ester quartet at δ ~4.2 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+1]⁺ or [M-1]⁻ ions) .
  • X-ray Crystallography : For structural validation, use SHELX programs (e.g., SHELXL for refinement) and WinGX for data processing. Anisotropic displacement parameters and hydrogen bonding networks are critical for validating the hydrochloride salt form .

Q. How can purity and stability be assessed under varying storage conditions?

  • Methodological Answer :

  • HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm). Stability studies (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and salt dissociation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to optimize storage (e.g., desiccated, -20°C).

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing novel derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. ICReDD’s approach combines computed reaction paths with experimental validation:

  • Step 1 : Perform conformational searches using Gaussian or ORCA to identify low-energy intermediates.
  • Step 2 : Apply machine learning (e.g., random forests) to prioritize reaction conditions (solvent, catalyst) from high-throughput experimental data .

Q. How can contradictions between X-ray crystallographic data and solution-phase NMR results be resolved?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., pyrrole ring puckering) that may differ from the solid-state structure .
  • Twinned Crystals : Refine X-ray data with SHELXL’s TWIN/BASF commands to correct for pseudo-symmetry or twinning artifacts .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding plausibility .

Q. What experimental design principles optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design for coupling reactions can identify interactions between variables .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reaction kinetics in real time .

Q. How can solvent effects on the compound’s reactivity be systematically investigated?

  • Methodological Answer :

  • Kamlet-Taft Parameters : Correlate solvent polarity (π*), hydrogen-bond donor/acceptor ability (α, β) with reaction rates. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote ester hydrolysis .
  • Free Energy Relationships : Use linear solvation energy relationships (LSER) to model solvent effects on activation barriers .

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